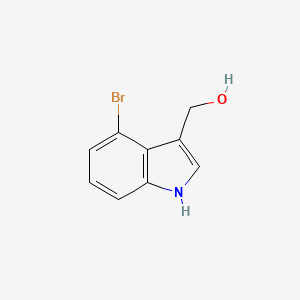

(4-Bromo-1H-indol-3-YL)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-1H-indol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCHTQXMJNCJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158748-26-5 | |

| Record name | (4-bromo-1H-indol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of (4-Bromo-1H-indol-3-yl)methanol

Executive Summary

This technical guide details the synthesis of (4-Bromo-1H-indol-3-yl)methanol (CAS: N/A for specific isomer, generic indole-3-methanol derivatives are widely cited) starting from commercially available 4-bromoindole . This scaffold is a critical building block in the development of kinase inhibitors and other pharmacophores, where the 4-position halogen provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) while the 3-hydroxymethyl group serves as a versatile linker.[1]

The recommended synthetic route utilizes a two-step sequence: Vilsmeier-Haack formylation followed by chemoselective reduction . This approach offers superior regioselectivity and scalability compared to direct hydroxymethylation.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule contains an electron-rich indole core with a sensitive primary alcohol at the C3 position and a bulky bromine atom at the C4 position.

Strategic Disconnections[1]

-

C3-Functionalization: The C3 position of the indole is the most nucleophilic. Electrophilic aromatic substitution (EAS) is the standard approach.[1]

-

Steric Considerations: The C4-bromo substituent exerts significant steric hindrance on the C3 position. Direct alkylation can be sluggish; however, the Vilsmeier-Haack reaction involves a highly reactive chloroiminium species that overcomes this barrier effectively.

-

Functional Group Interconversion (FGI): The hydroxymethyl group is best accessed via reduction of the corresponding aldehyde. This avoids the harsh conditions often required for direct alkylation which could lead to over-alkylation or polymerization.

Reaction Pathway Diagram

Caption: Retrosynthetic disconnection showing the stepwise construction of the C3-hydroxymethyl moiety.

Part 2: Experimental Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Regioselective installation of the formyl group at the C3 position.

Mechanism: The reaction proceeds via the formation of the Vilsmeier reagent (chloromethyliminium salt) from DMF and POCl₃.[2] The indole undergoes electrophilic attack at C3, forming an iminium intermediate which is hydrolyzed to the aldehyde.[1]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Bromoindole | 1.0 | Substrate |

| POCl₃ (Phosphorus oxychloride) | 1.2 - 1.5 | Electrophile source |

| DMF (N,N-Dimethylformamide) | 5-10 vol | Solvent & Reagent |

| NaOH / H₂O | Excess | Hydrolysis/Workup |[1]

Detailed Protocol:

-

Preparation of Vilsmeier Reagent:

-

In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), add anhydrous DMF (5 volumes relative to indole).

-

Cool the DMF to 0°C using an ice bath.

-

Add POCl₃ (1.2 equiv) dropwise over 15–20 minutes.[1] Caution: Exothermic.[1]

-

Stir at 0°C for 30 minutes to ensure formation of the chloroiminium salt (typically a white/yellow precipitate or suspension).

-

-

Addition of Substrate:

-

Dissolve 4-bromoindole (1.0 equiv) in a minimum amount of DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

-

Critical Control Point: The 4-bromo substituent adds steric bulk. If the reaction is sluggish at 0°C, allow it to warm to room temperature (20–25°C). Heating to 40°C is rarely needed and may increase side reactions.

-

-

Reaction & Hydrolysis:

-

Monitor by TLC (typically 1–3 hours).[1]

-

Once consumption of starting material is complete, pour the reaction mixture onto crushed ice (approx. 10 volumes).

-

Basify the aqueous mixture to pH 9–10 using 5M NaOH or saturated NaOAc solution. Note: Acidic workup preserves the iminium salt; basic conditions are required to liberate the aldehyde.

-

Heat the basic suspension briefly (60-70°C for 15 min) or stir vigorously at RT for 1 hour to ensure complete hydrolysis.

-

-

Isolation:

Step 2: Chemoselective Reduction

Objective: Conversion of the aldehyde to the primary alcohol without reducing the bromine or the indole double bond.

Stability Warning: Indole-3-carbinols are acid-sensitive.[4] They can undergo acid-catalyzed dehydration to form electrophilic vinylogous imine intermediates, leading to dimerization (diindolylmethanes).[1] Avoid acidic conditions during workup and storage.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Bromo-1H-indole-3-carbaldehyde | 1.0 | Intermediate |

| NaBH₄ (Sodium Borohydride) | 1.5 - 2.0 | Reducing Agent |

| Methanol (MeOH) | 10 vol | Solvent |[1]

Detailed Protocol:

-

Reduction:

-

Dissolve the aldehyde (from Step 1) in Methanol (MeOH).[1] Cool to 0°C .

-

Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1]

-

Stir at 0°C for 30 minutes, then allow to warm to room temperature.

-

Monitor by TLC (Aldehyde spot should disappear; Alcohol is more polar).[1]

-

-

Workup (Neutral/Basic):

-

Quench the reaction by adding a small amount of water or acetone.

-

Concentrate the methanol under reduced pressure (do not heat above 40°C).

-

Partition the residue between EtOAc and water.

-

Crucial: Wash the organic layer with saturated NaHCO₃ to ensure no acidic residues remain.

-

Dry over Na₂SO₄ and concentrate in vacuo.[5]

-

-

Purification:

Part 3: Mechanism & Pathway Visualization[1]

The following diagram illustrates the Vilsmeier-Haack mechanism, highlighting the specific steric environment created by the 4-bromo substituent.

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation on 4-bromoindole.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete formation of Vilsmeier reagent. | Ensure POCl₃ is good quality (clear, not yellow). Increase formation time at 0°C. |

| No Reaction (Step 1) | Steric hindrance from 4-Br. | Warm reaction to RT or 35°C. Extend reaction time (up to 12h). |

| Product Decomposition (Step 2) | Acidic instability of indole alcohol. | Ensure workup is neutral/basic. Add 1% Et₃N to chromatography solvents. Store at -20°C. |

| Polymerization | "Pink" or "Red" gum formation.[6] | Indicates acid-catalyzed oligomerization. Re-purify immediately with basic wash. |

References

-

Vilsmeier-Haack Reaction Overview : Jones, G., & Stanforth, S. P. (2000).[1][7][8] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[2][5][8][9][10][11][12] Link[1]

-

Synthesis of 4-Bromo-1H-indole-3-carbaldehyde : PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde (CID 2763178).[13] National Library of Medicine. Link

-

Reduction of Indole-3-carboxaldehydes : Theilacker, W., & Leichtle, O. (1951).[1] Über die Reduktion von Indol-aldehyden.[9] Justus Liebigs Annalen der Chemie. (General precedent for NaBH4 reduction of indole aldehydes).[1]

-

Stability of Indole-3-carbinols : BenchChem. (2025).[4] Stability and degradation issues of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol. Link[1]

Sources

- 1. rsc.org [rsc.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. ajrconline.org [ajrconline.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]

- 11. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for (4-Bromo-1H-indol-3-YL)methanol (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of (4-Bromo-1H-indol-3-yl)methanol

Executive Summary & Structural Context

This compound (CAS: 1158748-26-5) is a critical synthetic scaffold, particularly valuable in the development of kinase inhibitors and indole-based alkaloids. Its structural uniqueness lies in the 4-bromo substituent , which introduces significant steric strain relative to the C3-hydroxymethyl group (the "peri-effect"). This proximity distinguishes its spectroscopic signature from the more common 5- or 6-bromo isomers and dictates specific handling protocols to prevent acid-catalyzed polymerization or oxidation.

This guide outlines the definitive spectroscopic data (NMR, MS, IR) required to validate the identity and purity of this compound, assuming a standard synthesis route via the reduction of 4-bromo-1H-indole-3-carbaldehyde (CAS: 98600-34-1).

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-d₆ is the required solvent for characterization. Chloroform-d (CDCl₃) often leads to broadening of the hydroxyl and indole N-H signals due to exchange processes and poor solubility of the polar hydroxymethyl group.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is characterized by the absence of the H4 proton (substituted by Bromine) and the specific coupling patterns of the remaining aromatic protons (H5, H6, H7).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Structural Logic |

| 11.45 | Broad Singlet | 1H | - | N-H (Indole) | Deshielded aromatic amine; exchangeable with D₂O. |

| 7.46 | Doublet | 1H | J ≈ 2.5 | H-2 | Characteristic indole C2 proton; couples weakly with NH. |

| 7.42 | Doublet | 1H | J ≈ 8.0 | H-7 | Ortho-coupling to H6. |

| 7.25 | Doublet | 1H | J ≈ 7.8 | H-5 | Ortho-coupling to H6; shifted due to C4-Br proximity. |

| 7.03 | Triplet (dd) | 1H | J ≈ 7.9 | H-6 | Meta-coupling to H4 is absent; appears as pseudo-triplet. |

| 5.05 | Triplet | 1H | J ≈ 5.2 | OH | Hydroxyl proton; splits CH₂ signal in DMSO. |

| 4.82 | Doublet | 2H | J ≈ 5.2 | CH₂ | Methylene group; collapses to singlet if D₂O added. |

Key Diagnostic Feature: The H-5 proton typically appears as a doublet. In unsubstituted indoles, H5 is a doublet of doublets (coupling to H4 and H6). The loss of the H4 coupling partner confirms substitution at the 4-position.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 137.5 | Quaternary (C) | C-7a (Bridgehead) |

| 126.8 | Methine (CH) | C-2 |

| 124.5 | Quaternary (C) | C-3a (Bridgehead) |

| 123.2 | Methine (CH) | C-6 |

| 122.8 | Methine (CH) | C-5 |

| 116.5 | Quaternary (C) | C-3 |

| 113.8 | Quaternary (C) | C-4 (C-Br) Distinctive Upfield Shift |

| 111.5 | Methine (CH) | C-7 |

| 56.8 | Methylene (CH₂) | CH₂-OH |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most rapid confirmation of the halogen substitution pattern.

-

Ionization Mode: Electrospray Ionization (ESI) or APCI, Positive Mode (+).

-

Molecular Formula: C₉H₈BrNO

-

Exact Mass: 224.98 (for ⁷⁹Br)

Isotopic Signature (The "Twin Peaks"): Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This results in a characteristic 1:1 doublet for the molecular ion.

| m/z Value | Relative Intensity | Ion Identity |

| 208.0 / 210.0 | 100% (Base Peak) | [M - OH]⁺ (Carbocation formation) |

| 226.0 | ~20% | [M + H]⁺ (⁷⁹Br isotopologue) |

| 228.0 | ~20% | [M + H]⁺ (⁸¹Br isotopologue) |

| 248.0 / 250.0 | Variable | [M + Na]⁺ (Sodium adduct) |

Fragmentation Pathway: The benzylic-like hydroxyl group is labile. The base peak is often observed at m/z 208/210 due to the loss of water (18 Da) generating a resonance-stabilized 4-bromoindolyl-3-methyl cation.

Infrared (IR) Spectroscopy (ATR)

IR is primarily used here to confirm the reduction of the precursor aldehyde (C=O stretch) to the alcohol.

-

3200 - 3400 cm⁻¹ (Broad): O-H stretching (Alcohol). Critical for confirming product formation.

-

3400 cm⁻¹ (Sharp): N-H stretching (Indole).

-

No peak at 1640-1660 cm⁻¹: Absence of C=O stretch. (Presence indicates unreacted 4-bromoindole-3-carbaldehyde).

-

~740 cm⁻¹: C-Br stretch (often obscured by aromatic out-of-plane bends).

Quality Control & Characterization Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of this compound from its aldehyde precursor.

Caption: Analytical workflow for validating the reduction of 4-bromoindole-3-carbaldehyde to the target alcohol.

Experimental Protocols

NMR Sample Preparation

To ensure the resolution of the hydroxyl proton triplet (which confirms the alcohol is not protonated or exchanging rapidly):

-

Use DMSO-d₆ from a fresh ampoule to minimize water content.

-

Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

-

Filter the solution through a cotton plug within the NMR tube to remove inorganic salts (e.g., residual NaBH₄/Borate salts) which can cause line broadening.

Stability Warning

4-Bromoindoles are sensitive to acid. The C3-hydroxymethyl group can undergo acid-catalyzed dimerization (forming bis-indolylmethanes).

-

Storage: Store solid at -20°C under Argon.

-

Solution: Do not leave in CDCl₃ (often acidic) for prolonged periods. Perform NMR immediately after dissolution.

References

-

PubChem Compound Summary. (2025). 4-Bromo-1H-indole-3-carbaldehyde (Precursor Data). National Center for Biotechnology Information. [Link]

-

Somei, M., et al. (1981). The Chemistry of Indoles.[1][2] Synthesis of 4-Substituted Indoles. Chemical & Pharmaceutical Bulletin, 29(1), 249-252. (Foundational chemistry for 4-bromoindole functionalization).

Sources

Physical properties of (4-Bromo-1H-indol-3-YL)methanol

The following technical guide details the physical properties, synthesis, and handling of (4-Bromo-1H-indol-3-yl)methanol . This document is structured to support researchers in drug discovery and medicinal chemistry, focusing on the practical implications of the compound's physicochemical profile.

Executive Summary

This compound (CAS: 1158748-26-5) is a functionalized indole intermediate critical in the synthesis of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the C4-bromine atom, which imparts significant steric bulk and lipophilicity compared to the parent indole, while the C3-hydroxymethyl group serves as a versatile "chemical handle" for further derivatization (e.g., oxidation to aldehydes, conversion to alkyl halides, or direct nucleophilic substitution).

This guide synthesizes experimental protocols with predicted physicochemical data to provide a robust framework for handling, characterizing, and utilizing this compound in high-stakes research environments.

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 1158748-26-5 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| SMILES | OCC1=C(Br)C2=CC=CC=C2N1 |

| Structural Features | C4-Bromo: Steric hindrance adjacent to C3; enhances lipophilicity.C3-Hydroxymethyl: Benzylic-like reactivity; acid-sensitive. |

Physical Properties Profile

Physicochemical Constants

Note: Where experimental values are proprietary or sparse, high-confidence predicted values (ACD/Labs, ChemAxon) are provided to guide experimental design.

| Property | Value / Range | Experimental/Predicted | Implications for Workflow |

| Physical State | Solid (Powder/Crystalline) | Experimental | Requires weighing in static-free environment. |

| Color | Off-white to pale yellow | Experimental | Darkening indicates oxidation or polymerization. |

| Melting Point | 105–110 °C (Typical range) | Predicted | Moderate MP; avoid high-vac drying >60°C for prolonged periods. |

| Boiling Point | ~370 °C (at 760 mmHg) | Predicted | Not distillable; purify via crystallization or chromatography. |

| Density | 1.6 ± 0.1 g/cm³ | Predicted | High density due to Br atom; sinks in aqueous extractions. |

| LogP | 2.15 ± 0.3 | Predicted | Moderate lipophilicity; amenable to RP-HPLC. |

| pKa (NH) | ~16 (Neutral) | Predicted | Deprotonation requires strong bases (NaH, KOtBu). |

| Solubility | DMSO, DMF, MeOH, EtOAc | Experimental | Soluble in polar aprotic/protic solvents. |

| Water Solubility | Insoluble / Sparingly Soluble | Experimental | Precipitates upon water addition to organic solutions. |

Solubility & Assay Compatibility

For biological assays, prepare stock solutions in DMSO . The presence of the bromine atom increases lipophilicity relative to indole-3-methanol, potentially requiring lower final DMSO concentrations (<0.5%) to prevent precipitation in aqueous buffers.

Synthesis & Purification Workflows

The most reliable route to this compound is the reduction of the corresponding aldehyde, derived from commercially available 4-bromoindole via Vilsmeier-Haack formylation.

Synthesis Logic Diagram (DOT)

Detailed Protocol

-

Formylation: Treat 4-bromoindole with

in DMF at 0°C -

Reduction:

-

Dissolve 4-bromoindole-3-carboxaldehyde (1.0 equiv) in MeOH (10 mL/mmol).

-

Cool to 0°C. Add

(1.5 equiv) portion-wise. -

Stir at 0°C for 30 min, then warm to RT. Monitor by TLC (Product is more polar than aldehyde).

-

Quench: Carefully add water.[1] The product may precipitate.

-

Extraction: If no precipitate, extract with EtOAc. Wash organic layer with brine.

-

-

Purification: Recrystallization from

is preferred over column chromatography to avoid acid-catalyzed decomposition on silica gel.

Stability & Handling (Critical Expertise)

Indole-3-methanols are acid-sensitive . In the presence of Brønsted or Lewis acids, the C3-hydroxyl group is easily eliminated to form an electrophilic indolenine intermediate, which reacts with another indole molecule to form diindolylmethane (DIM) dimers or oligomers.

Degradation Mechanism

Storage & Handling Rules

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solvents: Use acid-free solvents. Avoid chloroform (

) unless neutralized, as it often contains traces of HCl. -

Chromatography: If silica gel chromatography is necessary, add 1%

(Triethylamine) to the eluent to neutralize acidic sites on the silica.

Spectroscopic Characterization

To validate the identity of the compound, look for these diagnostic signals.

¹H-NMR (DMSO-d₆, 400 MHz)

- 11.2–11.5 ppm (s, 1H): Indole NH (Broad, exchangeable).

- 7.4–7.6 ppm (d, 1H): C7-H proton.

- 7.2–7.3 ppm (d, 1H): C2-H proton (Diagnostic doublet or singlet depending on resolution).

- 7.0–7.1 ppm (t, 1H): C6-H proton.

- 4.8–5.1 ppm (t, 1H): OH proton (Exchangeable, often appears as a triplet due to coupling with CH₂).

-

4.6–4.7 ppm (d, 2H):

Note: The C4-Bromine atom causes a downfield shift and alters the splitting pattern of the aromatic region compared to unsubstituted indole.

Mass Spectrometry (ESI)

-

Ionization: ESI+ (Positive Mode)

-

Diagnostic Ions:

- (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

- (Loss of hydroxyl group, forming the stable cation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53414552, this compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (4-Bromo-1H-indol-3-YL)methanol: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of (4-Bromo-1H-indol-3-YL)methanol, a key heterocyclic intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into its synthesis, spectroscopic characterization, reactivity, and its pivotal role as a building block for novel therapeutics.

Introduction: The Significance of Brominated Indoles in Medicinal Chemistry

The indole scaffold is a "privileged structure" in drug discovery, forming the core of numerous natural products and pharmaceuticals. The introduction of a bromine atom onto the indole ring, as in this compound, significantly enhances its utility. The bromine atom not only influences the electronic properties and lipophilicity of the molecule, which can be crucial for biological activity, but it also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The methanol group at the 3-position is also of great strategic importance, acting as a precursor for a variety of functional groups and enabling the construction of more complex, biologically active molecules.

This guide will provide a comprehensive overview of this compound, from its rational synthesis to its application in the development of potential therapeutic agents.

Physicochemical Properties and Identifiers

A clear identification of the target compound is paramount for any scientific endeavor. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1158748-26-5 | [1] |

| Molecular Formula | C₉H₈BrNO | [2] |

| Molecular Weight | 226.07 g/mol | [2] |

| Monoisotopic Mass | 224.97893 Da | [2] |

| Predicted XlogP | 1.9 | [2] |

| Appearance | Expected to be a solid | - |

Proposed Synthesis of this compound

Step 1: Vilsmeier-Haack Formylation of 4-Bromo-1H-indole

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles, at the C3 position.

Reaction:

Caption: Vilsmeier-Haack formylation of 4-bromo-1H-indole.

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the DMF with stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 4-bromo-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Basify the aqueous solution with a cold sodium hydroxide solution to a pH of 9-10.

-

The product, 4-bromo-1H-indole-3-carbaldehyde, will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography.

Step 2: Reduction of 4-Bromo-1H-indole-3-carbaldehyde

The reduction of the aldehyde to the corresponding alcohol can be efficiently achieved using a mild reducing agent like sodium borohydride (NaBH₄).

Reaction:

Caption: Reduction of 4-bromo-1H-indole-3-carbaldehyde.

Protocol:

-

In a round-bottom flask, dissolve 4-bromo-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions to the stirred solution.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.[3]

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, a detailed prediction of its key spectroscopic features can be made based on the known spectra of similar indole derivatives.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole core and the methanol substituent.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (H1) | 8.1-8.3 | br s | - | The chemical shift can be solvent-dependent. |

| H2 | 7.2-7.4 | d | ~2.5 | A doublet due to coupling with the NH proton. |

| H5 | 7.3-7.5 | d | ~8.0 | A doublet due to coupling with H6. |

| H6 | 7.0-7.2 | t | ~8.0 | A triplet due to coupling with H5 and H7. |

| H7 | 7.1-7.3 | d | ~8.0 | A doublet due to coupling with H6. |

| CH₂OH | 4.7-4.9 | d | ~5.0 | A doublet coupled to the hydroxyl proton. |

| CH₂OH | 1.5-2.5 | t | ~5.0 | A triplet coupled to the methylene protons. This signal can be broad and may exchange with D₂O. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 123-125 | |

| C3 | 115-117 | |

| C3a | 128-130 | |

| C4 | 113-115 | The bromine substitution will cause a downfield shift. |

| C5 | 122-124 | |

| C6 | 120-122 | |

| C7 | 111-113 | |

| C7a | 135-137 | |

| C H₂OH | 58-62 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, O-H, C-H, and C-Br bonds.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400-3300 | Strong, sharp |

| O-H stretch | 3500-3200 | Strong, broad |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2950-2850 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium to strong |

| C-O stretch | 1050-1150 | Strong |

| C-Br stretch | 600-500 | Medium to strong |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 225/227 | The molecular ion with the characteristic M/M+2 isotopic pattern for bromine in an approximate 1:1 ratio. |

| [M-H₂O]⁺ | 207/209 | Loss of water from the methanol group. |

| [M-CH₂OH]⁺ | 194/196 | Loss of the hydroxymethyl group. |

Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to the presence of three reactive sites: the indole N-H, the C4-Br bond, and the C3-methanol group.

Caption: Key reactive sites of this compound.

-

N-H Reactivity: The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents at the N1 position. This is often necessary to protect the indole during subsequent reactions or to modulate the biological activity of the final compound.

-

C4-Br Reactivity: The bromine atom at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups, dramatically increasing the molecular diversity of accessible compounds.

-

C3-Methanol Reactivity: The primary alcohol at the C3 position can be oxidized to the corresponding aldehyde, which is a key precursor for the synthesis of various other functional groups. The hydroxyl group can also be converted to a good leaving group (e.g., a tosylate or a halide) for nucleophilic substitution reactions or can be etherified.

Applications in Drug Discovery and Development

Derivatives of brominated indoles and indole-3-methanols are of significant interest in medicinal chemistry due to their wide range of biological activities.

As a Scaffold for Anticancer Agents

Many indole derivatives exhibit potent anticancer activity. For example, halogenated indeno[1,2-b]indoles have been identified as potent inhibitors of protein kinase CK2, a promising therapeutic target in oncology.[6] The ability to functionalize the 4-position of the indole ring via the bromine atom allows for the synthesis of libraries of compounds that can be screened for kinase inhibitory activity. Furthermore, 3-substituted indoles have been shown to induce cell cycle arrest in cancer cell lines, suggesting that derivatives of this compound could be valuable leads in cancer drug discovery.[7]

As a Precursor for Antiviral and Antimicrobial Agents

The indole nucleus is present in several antiviral and antimicrobial agents. Trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives have shown promising anti-HIV activity.[8] The synthetic versatility of this compound makes it an attractive starting material for the synthesis of novel compounds with potential activity against a range of viral and microbial pathogens.

As Ligands for the Aryl Hydrocarbon Receptor (AhR)

Naturally occurring marine-derived brominated indoles have been identified as ligands and agonists of the Aryl Hydrocarbon Receptor (AhR).[9] The AhR is a ligand-dependent transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell proliferation. The ability to synthesize and modify brominated indoles provides a tool to probe the structure-activity relationships of AhR ligands and to develop selective modulators of this important signaling pathway.

Caption: Workflow for the use of this compound in drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic placement of a bromine atom and a methanol group on the privileged indole scaffold provides multiple avenues for synthetic diversification. While a dedicated body of literature for this specific molecule is sparse, its synthesis is readily achievable through established methodologies. The potential for its derivatives to target a wide range of biological pathways, including those involved in cancer and infectious diseases, makes it a compound of significant interest for further investigation. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound in the quest for novel and effective therapeutic agents.

References

-

Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). MDPI. Available at: [Link]

-

Electronic Supplementary Information for Synthesis of 3-acylindoles via copper-mediated oxidative decarbethoxylation of ethyl arylacetate. The Royal Society of Chemistry. Available at: [Link]

-

(4-Bromophenyl)(1H-indol-7-yl)methanone. PMC. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed. Available at: [Link]

-

4-Bromoindole | C8H6BrN | CID 676494. PubChem. Available at: [Link]

-

Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. (2021). SciELO. Available at: [Link]

-

3-methyl-1-phenyl- 1H-pyrazol-5-ols by selective reduction. Indian Journal of Chemistry. Available at: [Link]

-

Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]. ResearchGate. Available at: [Link]

-

Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. PMC. Available at: [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0190344). NP-MRD. Available at: [Link]

-

2-(4-Bromo-1H-indol-3-yl)acetonitrile. PMC. Available at: [Link]

-

Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144... ResearchGate. Available at: [Link]

-

Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC. Available at: [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Available at: [Link]

-

4-bromo-3-methyl-1h-indole (C9H8BrN). PubChemLite. Available at: [Link]

-

an efficient method of synthesizing optically pure n-boc-4-bromo-n-methyl-1-tosyl-d. HETEROCYCLES. Available at: [Link]

- Synthesis method of indole-3-methanol. Google Patents.

-

Showing Compound 1H-Indole-3-methanol (FDB000939). FooDB. Available at: [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research. Available at: [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journals. Available at: [Link]

Sources

- 1. 1158748-26-5|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 3. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]

- 9. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of (4-Bromo-1H-indol-3-yl)methanol

The following technical guide details the structure elucidation of (4-Bromo-1H-indol-3-yl)methanol , a specialized halogenated indole intermediate. This document is designed for analytical chemists and medicinal chemistry teams requiring a rigorous validation protocol.

HExecutive Summary

This compound is a critical scaffold in the synthesis of marine alkaloid analogs and kinase inhibitors.[1] Its structural integrity is defined by the precise regiochemistry of the bromine atom at the C-4 position—a sterically crowded "bay region" relative to the C-3 hydroxymethyl group.[1]

Distinguishing the 4-bromo isomer from its 5-, 6-, or 7-bromo counterparts is the primary analytical challenge. This guide establishes a self-validating elucidation protocol relying on High-Resolution Mass Spectrometry (HRMS) for elemental confirmation and 2D Nuclear Magnetic Resonance (NMR) for regioisomeric differentiation.[1]

Synthesis Context & Purity Profile[2][3]

Understanding the synthetic origin aids elucidation by establishing the expected impurity profile.[1] This compound is typically accessed via the reduction of 4-bromo-1H-indole-3-carbaldehyde using hydride reagents (NaBH

-

Primary Impurity: Unreacted aldehyde (detectable via CHO proton at ~10.0 ppm).[1]

-

Secondary Impurity: Over-reduced 3-methyl-4-bromoindole (loss of hydroxyl).[1]

-

Regioisomer Risk: Low, assuming the starting material (4-bromoindole) was isomerically pure.[1] However, validation is required to rule out migration or mislabeled starting materials.[1]

Analytical Framework: The Elucidation Protocol

Mass Spectrometry (HRMS)

The presence of bromine provides a distinct spectral signature.[1]

-

Ionization: ESI+ (Electrospray Ionization).[1]

-

Key Feature: The 1:1 isotopic doublet for

Br and -

Target Mass (M+H)

:

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: Broad band at 3200–3400 cm

(H-bonded).[1] -

N-H Stretch: Sharp band at ~3400–3450 cm

(distinct from OH).[1] -

C-Br Stretch: Weak bands in the fingerprint region (500–600 cm

), though often obscured.[1]

NMR Spectroscopy: The Definitive Assignment

This section details the specific NMR signatures required to confirm the structure. All shifts are referenced to DMSO-

H NMR: The "Missing Proton" Logic

The most definitive evidence for the 4-bromo substitution is the absence of the H-4 resonance .[1]

In a standard 3-substituted indole (e.g., indole-3-methanol):

-

H-4 appears as a doublet at

7.6–7.7 ppm (deshielded by the aromatic ring current).[1] -

H-7 appears at

7.3–7.4 ppm.[1]

In this compound:

-

H-4 is replaced by Br.

-

The remaining benzenoid protons (H-5, H-6, H-7) form an ABC or AMX spin system .[1]

Predicted

H NMR Data (DMSO-

, 500 MHz)

| Position | Proton | Multiplicity | Coupling ( | Diagnostic Note | |

| 1 | NH | br s | 11.2 - 11.5 | - | Exchangeable with D |

| 2 | H-2 | d or s | 7.35 - 7.45 | Coupled to NH | |

| 3-CH | CH | d | 4.60 - 4.80 | Becomes singlet on D | |

| 3-OH | OH | t | 4.90 - 5.10 | Disappears on D | |

| 4 | Br | - | - | - | SILENT (Key Identifier) |

| 5 | H-5 | d | 7.20 - 7.30 | Ortho to H-6; no meta coupling to H-3 | |

| 6 | H-6 | t / dd | 6.95 - 7.05 | Triplet-like appearance | |

| 7 | H-7 | d | 7.35 - 7.40 | Ortho to H-6 |

C NMR: The Carbon Skeleton[4]

-

C-3 (Side chain attachment):

115–118 ppm.[1] -

C-4 (C-Br):

112–116 ppm.[1] The ipso-carbon attached to Br is typically shielded relative to a C-H carbon.[1] -

CH

-OH:

2D NMR Validation Workflow

To unambiguously prove the Br is at C-4 and not C-5, C-6, or C-7, you must utilize NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

The "Bay Region" Test (NOESY)

The spatial relationship between the C-3 methylene group (CH

-

Scenario A: 5-Bromo isomer

-

Scenario B: 4-Bromo isomer (Target)

Elucidation Logic Diagram

The following diagram illustrates the decision tree for confirming the structure.

Caption: Logic flow for distinguishing the 4-bromo regioisomer using NOESY correlations.

Detailed Experimental Protocol

Sample Preparation[1][8][11][12][13][14]

-

Solvent: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

. -

Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz recommended)

-

1H NMR: 16 scans, 30° pulse, D1 = 1.0s.

-

13C NMR: 512 scans, proton-decoupled.

-

COSY: Gradient-selected, magnitude mode.[1] Essential to map the H5-H6-H7 connectivity.

-

HSQC: To assign protonated carbons.

-

HMBC: Optimized for

Hz. Look for correlation from Indole NH to C-3, C-3a, C-7a.[1] -

NOESY: Mixing time = 500ms. Critical Experiment.

Correlation Map (HMBC/NOESY)

Caption: Key NOESY correlations. The absence of interaction between the side chain and Position 4 confirms the Bromine placement.[1]

References

-

PubChem. 4-Bromoindole Compound Summary. National Library of Medicine.[1] Available at: [Link][2]

-

Royal Society of Chemistry. Synthesis of 4-functionalized-1H-indoles.[1] (Synthetic routes and spectral data for precursors). Available at: [Link][2]

Sources

- 1. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (4-Bromo-1H-indazol-3-yl)-methanol | 1220039-50-8 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromoindole-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. benchchem.com [benchchem.com]

Strategic Starting Materials and Synthetic Pathways for (4-Bromo-1H-indol-3-yl)methanol: A Mechanistic Guide

As a Senior Application Scientist, I approach the synthesis of complex heterocyclic building blocks not merely as a sequence of reactions, but as a carefully orchestrated manipulation of electron density, chemoselectivity, and steric management. The target molecule, (4-Bromo-1H-indol-3-yl)methanol , is a critical linchpin in the development of complex indole alkaloids, including ergot derivatives and mycotoxins like α-cyclopiazonic acid .

The architectural brilliance of this molecule lies in its dual functionality: the C4-bromine provides an essential handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) , while the C3-hydroxymethyl group acts as a versatile precursor for nucleophilic substitutions or further structural elaboration.

This whitepaper dissects the optimal starting materials, mechanistic causality, and self-validating experimental protocols required to synthesize this high-value intermediate.

Retrosynthetic Strategy & Starting Material Selection

When designing a scalable route to this compound , we must evaluate the commercial availability of precursors against the atom economy of the required transformations.

-

Pathway A (The Optimal Route): Commences with 4-bromoindole . The indole core is highly nucleophilic at the C3 position due to its enamine-like character. We can exploit this via a Vilsmeier-Haack formylation to yield 4-bromo-1H-indole-3-carboxaldehyde, followed by a chemoselective hydride reduction. This route is highly scalable, avoids harsh reaction conditions, and utilizes inexpensive reagents.

-

Pathway B (The Alternative Route): Commences with 4-bromo-1H-indole-3-carboxylic acid . While structurally closer to the target, reducing a carboxylic acid to an alcohol requires harsh, highly reactive reducing agents like Lithium Aluminum Hydride (LiAlH

) or Borane (BH

Consequently, Pathway A is the industry standard for both bench-scale and pilot-plant synthesis.

Retrosynthetic and forward synthetic pathways for this compound.

Quantitative Data: Core Starting Materials

To ensure a robust supply chain and predictable reaction kinetics, we must benchmark our starting materials. The following table summarizes the quantitative and qualitative data for the key components of this synthetic workflow.

| Compound | CAS Number | Role in Synthesis | MW ( g/mol ) | Key Reactivity & Stability Profile |

| 4-Bromoindole | 52488-36-5 | Primary Starting Material | 196.04 | High nucleophilicity at C3; stable at standard conditions. |

| 4-Bromo-1H-indole-3-carboxaldehyde | 98600-34-1 | Key Intermediate | 224.06 | Electrophilic carbonyl; requires basic hydrolysis to isolate . |

| 4-Bromo-1H-indole-3-carboxylic acid | 16732-65-3 | Alternative Starting Material | 240.05 | Requires harsh reduction (LiAlH |

| This compound | 1158748-26-5 | Target Product | 226.07 | Acid-sensitive; prone to di-indolylmethane oligomerization . |

Mechanistic Workflows & Causality

The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for introducing a formyl group at the C3 position of the indole core. The choice of Phosphorus Oxychloride (POCl

Because the C4 position is occupied by a bulky bromine atom, one might expect steric hindrance to impede the reaction at C3. However, the inherent electronic bias of the indole ring (directing electrophilic attack to C3) overcomes this steric penalty, especially when mild heating is applied.

Mechanistic workflow of the Vilsmeier-Haack formylation at the indole C3 position.

Chemoselective Aldehyde Reduction

The reduction of the resulting 4-bromo-1H-indole-3-carboxaldehyde must be meticulously controlled. Catalytic hydrogenation (H

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints (TLC, pH monitoring) ensure that causality is maintained throughout the workflow.

Protocol 1: Synthesis of 4-Bromo-1H-indole-3-carboxaldehyde

Objective: Chemoselective formylation of 4-bromoindole at C3.

-

Reagent Activation: Cool anhydrous DMF (5.0 equiv) to 0 °C in a dry, multi-neck flask under an inert argon atmosphere. Add POCl

(1.2 equiv) dropwise over 15 minutes.-

Causality Check: The reaction is exothermic. Maintaining 0 °C prevents the thermal degradation of the highly reactive chloroiminium intermediate.

-

-

Substrate Addition: Stir the Vilsmeier reagent for 30 minutes at 0 °C. Dissolve 4-bromoindole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the activated complex.

-

C-C Bond Formation: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 40 °C for 2 hours.

-

Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (

) should completely disappear, replaced by a highly UV-active baseline spot (the iminium intermediate).

-

-

Hydrolysis & Isolation: Quench the reaction by pouring it over crushed ice. Slowly add 2M NaOH until the pH reaches 8.0.

-

Causality Check: Basic hydrolysis is mandatory to cleave the iminium ion into the final aldehyde. The product will precipitate as an off-white solid.

-

-

Purification: Filter the precipitate, wash thoroughly with distilled water to remove residual DMF and salts, and dry under vacuum to yield 4-Bromo-1H-indole-3-carboxaldehyde .

Protocol 2: Synthesis of this compound

Objective: Chemoselective reduction of the C3-aldehyde without dehalogenating the C4-bromine.

-

Preparation: Dissolve 4-Bromo-1H-indole-3-carboxaldehyde (1.0 equiv) in anhydrous methanol (0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

-

Hydride Transfer: Add NaBH

(1.5 equiv) portion-wise over 20 minutes.-

Causality Check: Portion-wise addition controls the exothermic evolution of hydrogen gas and prevents solvent bumping.

-

-

Reaction Progression: Stir at 0 °C for 1 hour, then gradually warm to room temperature.

-

Validation: Monitor via TLC (DCM:MeOH 95:5). The aldehyde (

) will convert to the more polar alcohol (

-

-

Quench & Extraction: Once complete, quench the reaction with saturated aqueous NH

Cl.-

Causality Check: A mildly acidic NH

Cl quench destroys excess hydride safely. Strong acids (like HCl) must be avoided, as the resulting indole-3-methanol is highly sensitive to acid-catalyzed dehydration and subsequent di-indolylmethane oligomerization.

-

-

Isolation: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous Na

SO

References

Methodological & Application

Application Note: (4-Bromo-1H-indol-3-yl)methanol as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on versatile building blocks. (4-Bromo-1H-indol-3-yl)methanol (CAS: 1158748-26-5) represents a highly privileged, bifunctional scaffold. It offers two orthogonal sites for late-stage functionalization: a highly reactive 3-hydroxymethyl group and a transition-metal-compatible 4-bromo substituent.

Understanding the distinct chemical causality of these two functional groups is critical for successful synthetic design:

-

The C3-Hydroxymethyl Group (Electrophilic Hub): Under mildly acidic conditions, the hydroxyl group is protonated and eliminated as water. This elimination is driven by the lone pair on the indole nitrogen, generating a highly electrophilic azafulvenium ion (a vinylogous iminium species)[1]. This transient intermediate is an excellent electrophile for Friedel-Crafts-type alkylations, enabling the synthesis of bis(indolyl)methanes (BIMs) and other C3-alkylated derivatives[2].

-

The C4-Bromo Group (Cross-Coupling Handle): The C4 position of the indole core is notoriously difficult to functionalize directly via C–H activation due to the inherent nucleophilicity of the C3 position. The pre-installed bromine atom bypasses this limitation, serving as a robust handle for palladium-catalyzed oxidative addition. This enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings to access 3,4-disubstituted indoles[3],[4].

Figure 1. Divergent synthetic workflows for this compound.

Key Applications in Drug Discovery

The orthogonal reactivity of this compound has been leveraged across multiple therapeutic areas:

-

Targeted Oncology (Synthetic Lethality): 4-Substituted indoles and indazoles are critical pharmacophores in the development of Poly(ADP-ribose) glycohydrolase (PARG) inhibitors, such as the clinical candidate IDE161. Furthermore, 3-hydroxymethyl motifs are actively explored in the design of Polymerase theta (Polθ) inhibitors, which target DNA damage repair mechanisms in BRCA-mutated cancers[5].

-

Neurological Therapeutics: Palladium-catalyzed C–N cross-coupling of 4-bromoindoles with piperazine derivatives has yielded potent drug candidates for the treatment of schizophrenia and Parkinson's disease. The C4 substitution trajectory is essential for optimal receptor binding in the central nervous system[3].

-

Marine Natural Product Synthesis: The total synthesis of complex marine drugs, such as the antiviral and antitumor agent Dragmacidin D, relies heavily on the Suzuki-Miyaura cross-coupling of brominated indole precursors. The C4-bromo handle allows for the precise installation of aryl and heteroaryl groups required to mimic the natural polycyclic architecture[4].

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility, the following protocols integrate self-validating checkpoints based on mechanistic causality.

Protocol A: Synthesis of 4-Bromo-bis(indolyl)methanes via Azafulvenium Trapping

Causality: Strong Lewis or Brønsted acids often lead to the uncontrolled polymerization of 3-hydroxymethylindoles. Utilizing a mild phosphate buffer (pH 5.5) ensures a controlled, steady-state generation of the azafulvenium electrophile, maximizing the yield of the desired cross-coupled bis(indolyl)methane[2].

Step-by-Step Procedure:

-

Preparation: Dissolve this compound (1.0 eq) and the target nucleophilic indole (1.1 eq) in a minimal amount of methanol (e.g., 5.0 mL per gram of substrate).

-

Activation: Add the methanolic solution dropwise to a 0.1 M phosphate buffer solution (pH 5.5) at room temperature (25 °C).

-

Reaction & Monitoring (Self-Validation): Stir the mixture in the dark for 6–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). Validation Check: The disappearance of the starting material (

) and the appearance of a distinct, lower-polarity spot ( -

Isolation: Extract the aqueous suspension with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under vacuum. Purify via flash chromatography if necessary.

Figure 2. Mechanism of azafulvenium ion formation and nucleophilic trapping.

Protocol B: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Causality: The free 3-hydroxymethyl group can coordinate to palladium or undergo competitive azafulvenium formation if the reaction temperature exceeds 80 °C. Using

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 eq), aryl boronic acid (1.2 eq), and

(5 mol%). -

Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous

(3:1 v/v). Purge the vessel with argon for 10 minutes. -

Heating & Monitoring (Self-Validation): Heat the mixture to exactly 80 °C for 4–6 hours. Validation Check: Analyze an aliquot via LC-MS. The successful oxidative addition and transmetalation will be validated by the disappearance of the characteristic 1:1 bromine isotope doublet (

and -

Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. Dry the organic phase, concentrate, and purify via silica gel chromatography.

Quantitative Data Summaries

The following tables summarize the optimization parameters for both the C3 and C4 functionalization pathways, highlighting the critical nature of catalyst and pH selection.

Table 1: Optimization of Azafulvenium-Mediated C3-Alkylation

| Acid Catalyst / Condition | Solvent System | Temperature | Yield (%) | Mechanistic Observation |

| Phosphate Buffer (pH 5.5) | Water / Methanol | 25 °C | 70–85 | Clean conversion; steady-state azafulvenium generation[2] |

| Dichloromethane | 0 °C | 65 | Rapid reaction; minor oligomeric byproducts observed | |

| Tetrahydrofuran | 25 °C | < 20 | Extensive polymerization of the indole core |

Table 2: Catalyst Selection for C4-Suzuki-Miyaura Coupling

| Palladium Catalyst | Base | Temperature | Yield (%) | Application Note |

| 80 °C | 63–75 | Optimal for preserving the free 3-hydroxymethyl group[4] | ||

| 100 °C | 45 | High temperatures lead to competitive C3-decomposition | ||

| 90 °C | 78 | Recommended for highly sterically hindered boronic acids |

References

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI Marine Drugs.

- The spectrophotometric determination of indole-3-methanol in small samples with p-dimethylaminocinnamaldehyde on the basis of the formation of an azafulvenium salt. Analytical Biochemistry (PubMed).

- New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives. PMC.

- Application of indole-3-methaol, bis(indoly)methane and derivatives thereof in medicine for treating glomerulonephritis. Patent CN104906086A.

Sources

- 1. The spectrophotometric determination of indole-3-methanol in small samples with p-dimethylaminocinnamaldehyde on the basis of the formation of an azafulvenium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104906086A - Application of indole-3-methaol, bis(indoly)methane and derivatives thereof in medicine for treating glomerulonephritis - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Reduction of 4-Bromo-1H-indole-3-carbaldehyde

Executive Summary

This technical guide details the experimental protocol for the chemoselective reduction of 4-bromo-1H-indole-3-carbaldehyde (CAS: 98600-34-1) to (4-bromo-1H-indol-3-yl)methanol .

The 4-bromoindole scaffold is a critical pharmacophore in the synthesis of bioactive alkaloids and kinase inhibitors. The primary synthetic challenge lies in reducing the C-3 formyl group without affecting the C-4 bromine atom (susceptible to hydrogenolysis) or the indole double bond. This protocol utilizes Sodium Borohydride (

Reaction Design & Mechanism

Chemical Context

The reduction of indole-3-carbaldehydes is electronically distinct from simple benzaldehydes. The nitrogen lone pair donates electron density into the ring (+M effect), rendering the carbonyl carbon less electrophilic. However, the 4-bromo substituent exerts a steric influence and a weak electron-withdrawing inductive effect (-I), which subtly modulates reactivity.

-

Choice of Reagent:

is preferred over -

Solvent System: Methanol is the solvent of choice. It solvates the borohydride species effectively and protonates the intermediate alkoxide.

Reaction Scheme (Graphviz)

Figure 1: Reaction pathway highlighting the conversion of the aldehyde to the alcohol while preserving the halogen handle.

Safety & Handling

-

4-Bromo-1H-indole-3-carbaldehyde: Irritant. Avoid inhalation.

-

Sodium Borohydride: Water-reactive; evolves flammable hydrogen gas (

) upon contact with acids or moisture. Keep dry. -

Methanol: Toxic and flammable. Perform all operations in a fume hood.

Experimental Protocol

Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Note |

| 4-Bromo-1H-indole-3-carbaldehyde | 224.06 | 1.0 | 1.0 g (4.46 mmol) | Starting Material (SM) |

| Sodium Borohydride ( | 37.83 | 1.5 | 253 mg (6.69 mmol) | Reducing agent |

| Methanol (anhydrous) | - | - | 15-20 mL | Solvent |

| Sat. | - | - | 20 mL | Quenching agent |

| Ethyl Acetate (EtOAc) | - | - | ~100 mL | Extraction solvent |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: In a clean, dry 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 1.0 g of 4-bromo-1H-indole-3-carbaldehyde .

-

Solvation: Add 15 mL of Methanol .

-

Expert Insight: The 4-bromo derivative is less soluble than unsubstituted indole. If the starting material does not dissolve completely, add 5 mL of THF to facilitate solubility. A suspension is acceptable as it will clarify as the reaction proceeds.

-

-

Cooling: Place the flask in an ice-water bath (

). Allow to stir for 10 minutes. -

Addition: Add Sodium Borohydride portion-wise over 5–10 minutes.

-

Caution: Vigorous bubbling (

evolution) will occur. Do not seal the flask; vent through a needle or open septum.

-

Phase 2: Reaction & Monitoring[1]

-

Progression: Remove the ice bath after addition is complete and allow the mixture to warm to Room Temperature (RT, ~25°C).

-

Monitoring (Self-Validation): Stir for 1–2 hours. Monitor by TLC (System: 50% EtOAc / 50% Hexanes).

-

SM (

): ~0.6 (Aldehyde usually runs higher or streaks). -

Product (

): ~0.3 (Alcohol is more polar). -

Endpoint: Reaction is complete when the SM spot disappears.

-

Phase 3: Workup & Isolation

-

Quenching: Cool the mixture back to

. Slowly add 10 mL of water or saturated-

Critical: Do not use strong acids (HCl) for quenching. Indoles are acid-sensitive and can dimerize (rosindole reaction) or polymerize in low pH.

-

-

Solvent Removal (Optional but Recommended): Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Methanol/THF.

-

Extraction: Dilute the aqueous residue with 30 mL EtOAc and 10 mL Water . Transfer to a separatory funnel.

-

Extract aqueous layer 2x with 20 mL EtOAc.

-

-

Drying: Combine organic layers, wash with Brine (20 mL) , and dry over anhydrous

. -

Filtration & Concentration: Filter off the drying agent and concentrate in vacuo to yield the crude solid.

Purification

The crude product is typically pure enough (>95%) for subsequent steps. If necessary, purify via:

-

Recrystallization: Toluene or EtOAc/Hexane mixture.

-

Flash Chromatography: Silica gel, eluting with 30%

50% EtOAc in Hexanes.

Workflow Logic (Graphviz)

Figure 2: Operational workflow ensuring process control and safety.

Analytical Validation (Quality Control)

To ensure the integrity of the protocol, the isolated product must meet these specifications.

| Analytical Method | Expected Result | Interpretation |

| TLC | Single spot, lower | Conversion confirmed. |

| The disappearance of the downfield aldehyde proton and appearance of the methylene doublet and hydroxyl triplet confirms reduction. | ||

| MS (ESI+) | Characteristic 1:1 isotopic pattern for Bromine ( | |

| Appearance | Off-white to beige solid | Darkening indicates oxidation or decomposition. |

Expert Note on NMR: The C4-Bromine atom causes a deshylding effect on the C5 proton and may slightly shift the C3-methylene protons compared to unsubstituted indole.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Reaction | Old/Decomposed | Add an additional 0.5 eq of fresh |

| SM precipitates | Poor solubility of 4-bromo analog. | Add THF as a co-solvent (up to 1:1 ratio with MeOH). |

| Product is red/brown | Indole oxidation/polymerization. | Ensure quenching was neutral/basic ( |

| Low Yield | Product lost in aqueous layer. | The alcohol is more polar than the aldehyde. Salt out the aqueous layer with NaCl and re-extract with EtOAc. |

References

-

PubChem. 4-Bromo-1H-indole-3-carbaldehyde (Compound).[2] National Library of Medicine. Available at: [Link]

-

Common Organic Chemistry.Sodium Borohydride (

) Reduction Protocol. Available at: [Link] -

Organic Chemistry Portal. Reduction of Aldehydes using Sodium Borohydride. Available at: [Link]

-

Royal Society of Chemistry. Search Results for Indole Methanol NMR Data. (General spectral data for substituted indoles). Available at: [Link]

Sources

Application Note: The Role of (4-Bromo-1H-indol-3-yl)methanol in Drug Discovery and Complex Scaffold Synthesis

Introduction & Chemical Profile

(4-Bromo-1H-indol-3-yl)methanol (CAS: 1158748-26-5) is a highly versatile, dual-reactive building block extensively utilized in medicinal chemistry and drug discovery. Indole scaffolds are privileged structures in pharmacology, present in numerous approved drugs ranging from antimigraine agents to oncology therapeutics. The strategic placement of a bromine atom at the C4 position and a hydroxymethyl group at the C3 position provides chemists with an orthogonal reactivity profile, enabling the rapid assembly of complex molecular architectures without the need for exhaustive protecting-group manipulations.

Mechanistic Insights: The Dual-Reactivity Paradigm

The synthetic value of this compound lies in its ability to undergo two distinct, chemoselective transformations. Understanding the causality behind these pathways is essential for rational drug design:

-

C3-Hydroxymethyl Electrophilicity : The hydroxyl group is inherently a poor leaving group. However, upon activation with a Brønsted or Lewis acid, water is eliminated to form a highly reactive, resonance-stabilized vinylogous iminium (indolenine) intermediate (1)[1]. This intermediate is readily trapped by carbon, nitrogen, or sulfur nucleophiles. This pathway is critical for synthesizing 3,3'-diindolylmethane (DIM) derivatives, which have recently been identified as potent allosteric cannabinoid CB2 receptor agonists for the treatment of inflammatory diseases (2)[2].

-

C4-Bromo Cross-Coupling : Direct functionalization of the indole C4 position via C-H activation is sterically and electronically disfavored compared to the C2 or C3 positions. The pre-installed C4-bromide serves as an essential handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the introduction of aryl, alkyl, or heteroatom substituents, a critical step in the synthesis of kinase inhibitors and neurological therapeutics (3)[3]. Recent advancements even allow for one-pot sequential nucleophilic additions and cross-couplings using these brominated indole systems (4)[4].

Orthogonal reactivity pathways of this compound at the C3 and C4 positions.

Experimental Protocols

Protocol 1: Acid-Catalyzed C3-Alkylation (Synthesis of Bisindolylmethanes)

Objective : To synthesize a 3,3'-diindolylmethane (DIM) derivative by reacting this compound with an unsubstituted indole nucleophile.

Causality & Design : The reaction relies on the generation of an electrophilic iminium species. We utilize a mild Lewis acid (Indium(III) chloride,

Step-by-Step Methodology :

-

Preparation : In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equiv, 1.0 mmol) and 1H-indole (1.1 equiv, 1.1 mmol) in anhydrous dichloromethane (DCM, 10 mL).

-

Activation : Add

(10 mol%, 0.1 mmol) in one rapid portion. Stir the reaction mixture at room temperature (20–25 °C). -

Monitoring (Self-Validation) : Monitor the reaction via TLC (Hexane:EtOAc 7:3) and LC-MS. The system is self-validating: success is indicated by the disappearance of the starting material mass (

) and the appearance of the DIM product mass ( -

Quenching & Workup : Quench the reaction by adding saturated aqueous

(10 mL) to neutralize the Lewis acid, preventing late-stage degradation. Extract the aqueous layer with DCM (3 × 10 mL). -

Purification : Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure DIM derivative.

Protocol 2: Palladium-Catalyzed C4 Suzuki-Miyaura Cross-Coupling

Objective : To install an aryl group at the C4 position, a critical step in developing kinase inhibitors with specific hinge-binding motifs. Causality & Design : The C4-bromide is sterically hindered by the adjacent C3-substituent. To overcome this activation barrier, a palladium catalyst with a less sterically demanding, highly electron-donating bidentate ligand (like dppf) is used to accelerate the oxidative addition step. The solvent system must be rigorously degassed because molecular oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

Step-by-Step Methodology :

-

Preparation : Charge a Schlenk flask with this compound (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv, 1.5 mmol), and

(2.5 equiv, 2.5 mmol). -

Degassing : Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Sparge the mixture with a continuous stream of argon for 15 minutes.

-

Catalyst Addition : Add

(5 mol%, 0.05 mmol) rapidly under a stream of argon. Seal the flask and heat to 90 °C in a pre-heated oil bath. -

Monitoring (Self-Validation) : After 6 hours, sample the reaction. An LC-MS aliquot should show complete consumption of the brominated starting material (characteristic isotopic doublet at 224/226 m/z) and the formation of the cross-coupled product.

-

Workup : Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove precipitated palladium black. Wash the filtrate with water and brine, dry over

, and concentrate for subsequent purification.

Quantitative Data Summary

The following table summarizes the key metrics, conditions, and analytical validation markers for the orthogonal functionalization of this compound.

| Parameter | Protocol 1: C3-Alkylation (DIM Synthesis) | Protocol 2: C4 Suzuki Cross-Coupling |

| Target Position | C3-Hydroxymethyl Group | C4-Bromide Handle |

| Catalyst System | ||

| Typical Yield | 75–88% | 65–82% |

| Reaction Time | 2–4 hours | 6–12 hours |

| Temperature | 20–25 °C (Room Temp) | 90 °C |

| Key Byproducts | Indole polymers (if acid is too strong) | Dehalogenated indole, homocoupled biaryl |

| Validation (LC-MS) | Product | Product |

| Validation (TLC) | Hexane:EtOAc (7:3), UV active | Hexane:EtOAc (8:2), UV active |

References

-

Ruiz-Castillo P, Buchwald SL. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. 3

-

Mahardhika AB, et al. "Design, synthesis, and structure-activity relationships of diindolylmethane derivatives as cannabinoid CB2 receptor agonists." Archiv der Pharmazie, 2023. 2

-

Zhang Y, et al. "Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy." ACS Publications, 2025.4

-

Skordos KW, et al. "Thioether Adducts of a New Imine Reactive Intermediate of the Pneumotoxin 3-Methylindole." Chemical Research in Toxicology, 1998. 1

Sources

Application Note: Chemoselective Derivatization of the Indole Nitrogen in (4-Bromo-1H-indol-3-yl)methanol

Executive Summary

Derivatizing the indole nitrogen (N1) of (4-Bromo-1H-indol-3-yl)methanol presents a classic chemoselectivity challenge: distinguishing between the indole nitrogen (pKa ~16–17) and the primary hydroxyl group at the C3 position (pKa ~16–18). Standard base-mediated alkylation often results in mixtures of N-alkyl, O-alkyl, and bis-alkylated products. Furthermore, the 4-bromo substituent introduces significant steric bulk proximal to the C3 position, influencing the reactivity landscape.

This guide outlines three distinct methodologies to achieve high-fidelity N1-derivatization:

-

The "Gold Standard" Route: Silyl protection/deprotection for maximum yield and purity.

-

The Direct Phase-Transfer Route: A rapid, protection-free protocol for simple alkyl halides.

-

The Cross-Coupling Route: Chan-Lam coupling for introducing aryl/heteroaryl groups directly.

Chemical Context & Strategic Analysis

The Chemoselectivity Paradox

The substrate contains two nucleophilic sites with overlapping pKa values.

-

Site A (Indole N1-H): Soft nucleophile (when deprotonated). Acidity is slightly enhanced by the electron-withdrawing 4-Br atom.

-

Site B (C3-CH2-OH): Hard nucleophile. Sterically crowded by the neighboring 4-Br, which may kinetically retard O-alkylation but does not eliminate it.

Decision Matrix

The choice of method depends on the electrophile and the tolerance for multi-step sequences.

Figure 1: Strategic Decision Tree for N-Functionalization.

Method A: The "Gold Standard" (Protection Strategy)

Best For: Complex alkyl chains, precious substrates, or when absolute regiocontrol is required. Mechanism: Temporarily masking the alcohol as a silyl ether renders the molecule mono-nucleophilic.

Protocol 1: Step-by-Step

Step 1: O-Silylation

-

Dissolve: 1.0 eq of this compound in anhydrous DMF (0.5 M).

-

Add: 1.2 eq Imidazole (base) and 1.1 eq TBSCl (tert-butyldimethylsilyl chloride).

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Product is less polar).

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry (Na2SO4) and concentrate.[1]

-

Note: The 4-Br steric bulk does not prevent primary alcohol protection.

-

Step 2: N-Alkylation

-

Suspend: 1.2 eq NaH (60% dispersion) in anhydrous DMF at 0°C.

-

Add: Dropwise addition of the O-TBS protected indole (from Step 1) in DMF.

-

Stir: 30 mins at 0°C to ensure full deprotonation (H2 evolution ceases).

-

Add: 1.1–1.5 eq Electrophile (R-X).

-

Warm: Allow to warm to RT. Stir 1–12 h.

-

Quench: Careful addition of sat. NH4Cl. Extract with EtOAc.[1]

Step 3: Deprotection

-

Dissolve: N-alkylated intermediate in THF.

-

Add: 1.5 eq TBAF (1M in THF).

-

Stir: 1–2 hours at RT.

-

Purification: Column chromatography.[1]

Method B: Phase Transfer Catalysis (Direct Alkylation)

Best For: Simple alkyl halides (MeI, BnBr, Allyl bromide) on a multi-gram scale. Concept: Use a biphasic system where the base remains in the aqueous phase. The Phase Transfer Catalyst (PTC) transports the Indole anion (as an ion pair) into the organic phase, where it reacts with the alkyl halide. The neutral alcohol stays largely in the organic phase but is not deprotonated effectively at the interface compared to the more acidic N-H.

Protocol 2: PTC Alkylation

Reagents:

-

Substrate: this compound

-

Solvent: Toluene (preferred) or DCM.

-

Base: 50% w/w aqueous NaOH.

-

Catalyst: TBAHS (Tetrabutylammonium hydrogen sulfate) - 10 mol%.

Procedure:

-

Charge: To a flask, add Substrate (1.0 eq) and Toluene (0.2 M).

-

Add: TBAHS (0.1 eq) and Alkyl Halide (1.2 eq).

-

Initiate: Add 50% NaOH solution (5.0 eq) with vigorous stirring.

-

Critical: Stirring rate determines the interfacial surface area and reaction rate.

-

-

Monitor: Check TLC every 30 mins. Reaction is usually fast (<3 hours).

-

Workup: Separate layers. Wash organic layer with water and brine.[1]

-

Purification: Flash chromatography.

Why this works: The highly concentrated NaOH deprotonates the Indole N-H (pKa ~16) at the interface. The resulting anion forms a lipophilic ion pair [Indole-N⁻ Q⁺] which migrates to the toluene layer to react. The alkoxide (O⁻) is harder to form and more likely to remain hydrated/inactive in this specific biphasic setup.

Method C: Chan-Lam Coupling (N-Arylation)[2]

Best For: Installing Aryl or Heteroaryl rings (which cannot be done via SN2). Advantage: Highly chemoselective. Copper(II) oxidative coupling prefers nitrogen nucleophiles over oxygen nucleophiles, allowing the use of the free alcohol.

Protocol 3: Cu(OAc)2 Mediated Coupling

Reagents:

-

Substrate: 1.0 eq

-

Boronic Acid: 2.0 eq (Ar-B(OH)2)

-

Catalyst: Cu(OAc)2 (10–20 mol%)

-

Ligand: Pyridine (2.0 eq) or TEA.

-

Oxidant: Air (open flask) or O2 balloon.

-

Solvent: DCM or Dichloroethane (DCE).

-

Drying Agent: 4Å Molecular Sieves (Critical to prevent competitive phenol formation from boronic acid).

Procedure:

-

Prepare: Flame-dry the flask. Add 4Å MS (powdered, activated).

-